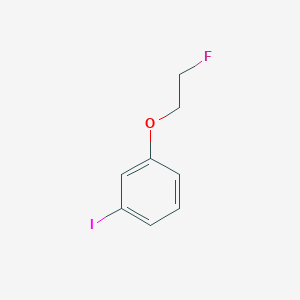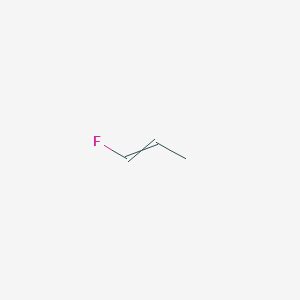
1-Fluoroprop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
1-Fluoroprop-1-ene can be synthesized through several methods. One common synthetic route involves the dehydrofluorination of 1,1,1-trifluoropropane using a strong base such as potassium tert-butoxide. The reaction typically occurs under anhydrous conditions and elevated temperatures to facilitate the elimination of hydrogen fluoride, resulting in the formation of this compound .
Industrial production methods may involve the catalytic dehydrofluorination of fluorinated hydrocarbons. This process can be optimized by using specific catalysts and reaction conditions to achieve high yields and purity of the desired product .
Chemical Reactions Analysis
1-Fluoroprop-1-ene undergoes various chemical reactions, including:
Addition Reactions: The double bond in this compound makes it susceptible to addition reactions with halogens, hydrogen halides, and other electrophiles.
Substitution Reactions: The fluorine atom in this compound can be substituted by nucleophiles under appropriate conditions.
Polymerization: This compound can undergo polymerization reactions to form polyfluorinated polymers, which have applications in various industries.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Fluoroprop-1-ene in chemical reactions involves the interaction of its double bond and fluorine atom with various reagents. The electron-withdrawing effect of the fluorine atom influences the reactivity of the double bond, making it more susceptible to electrophilic addition reactions . Additionally, the presence of the fluorine atom can stabilize reaction intermediates, facilitating certain transformations .
Comparison with Similar Compounds
1-Fluoroprop-1-ene can be compared with other fluorinated alkenes, such as 2-Fluoropropene and 3-Fluoropropene. These compounds share similar structural features but differ in the position of the fluorine atom:
2-Fluoropropene: The fluorine atom is attached to the second carbon of the propene chain.
3-Fluoropropene: The fluorine atom is attached to the third carbon of the propene chain.
The unique positioning of the fluorine atom in this compound imparts specific reactivity and stability, making it a valuable compound in various chemical applications.
Properties
CAS No. |
406-33-7 |
|---|---|
Molecular Formula |
C3H5F |
Molecular Weight |
60.07 g/mol |
IUPAC Name |
1-fluoroprop-1-ene |
InChI |
InChI=1S/C3H5F/c1-2-3-4/h2-3H,1H3 |
InChI Key |
VJGCZWVJDRIHNC-UHFFFAOYSA-N |
Canonical SMILES |
CC=CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


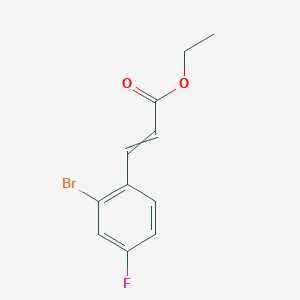
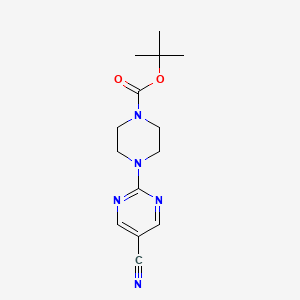
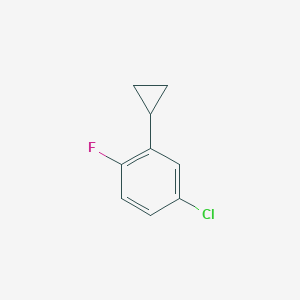
![Ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B11720212.png)
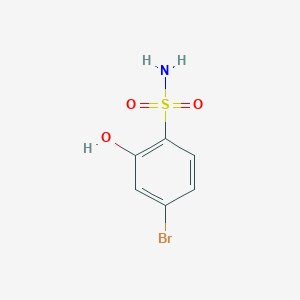

![tert-butyl N-[(Z)-2,2-dimethylpentan-3-ylideneamino]carbamate](/img/structure/B11720236.png)

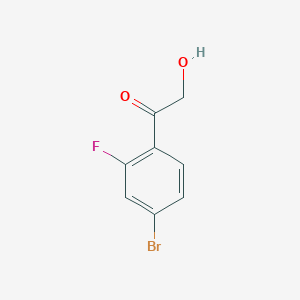
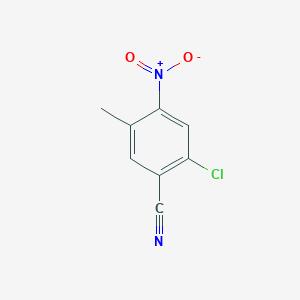
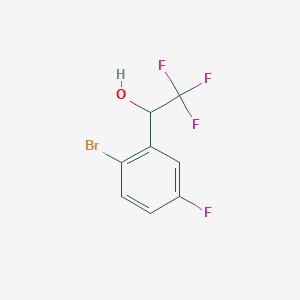

![(1R,5S)-9-(4-methylbenzenesulfonyl)-9-azabicyclo[3.3.1]nona-2,6-diene](/img/structure/B11720275.png)
